alpha-Methyl-DL-tryptophan (AMT) has been explored for its potential as an anticancer agent due to its ability to inhibit L-type amino acid transporter 1 (LAT1) []. LAT1 is a protein responsible for transporting essential amino acids, including tryptophan, into cells. Cancer cells often exhibit an upregulation of LAT1, making them reliant on its function for survival and growth [].
Studies have shown that AMT competitively inhibits LAT1, thereby limiting the uptake of essential amino acids in cancer cells, leading to their growth arrest and death []. This makes AMT a potential candidate for developing novel cancer therapies.
AMT's structure is similar to tryptophan, but with a methyl group attached to the alpha carbon (the carbon next to the carboxylic acid group). This modification affects its interaction with biological systems [].
Data on specific physical and chemical properties of AMT, such as melting point, boiling point, and solubility, is currently limited in publicly available scientific resources.